Benzonitrile, 4-(butylethylamino)-2-nitro-
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Overview
Description
Benzonitrile, 4-(butylethylamino)-2-nitro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a nitro group (–NO2), and a butylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(butylethylamino)-2-nitro- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile . This industrial method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(butylethylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Coordination: Benzonitrile can form coordination complexes with transition metals, which are useful in organic synthesis.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium cyanide and dimethyl sulfoxide (DMSO) are used.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products
Reduction: Produces 4-(butylethylamino)-2-aminobenzonitrile.
Substitution: Forms various substituted benzonitrile derivatives.
Coordination: Produces metal-benzonitrile complexes.
Scientific Research Applications
Benzonitrile, 4-(butylethylamino)-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of benzonitrile, 4-(butylethylamino)-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The nitrile group can also participate in nucleophilic addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Aminobenzonitrile: Contains an amino group instead of a nitro group.
2-Nitrobenzonitrile: Similar structure but lacks the butylethylamino group.
Uniqueness
Benzonitrile, 4-(butylethylamino)-2-nitro- is unique due to the presence of the butylethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
821776-91-4 |
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Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[butyl(ethyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H17N3O2/c1-3-5-8-15(4-2)12-7-6-11(10-14)13(9-12)16(17)18/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
QQCQTZJEPXLKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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